molecular formula C6H6FNO B2522912 3-Fluoro-5-methylpyridin-2-OL CAS No. 72323-59-2

3-Fluoro-5-methylpyridin-2-OL

Cat. No.: B2522912
CAS No.: 72323-59-2
M. Wt: 127.118
InChI Key: DGEJXOUYBQECRG-UHFFFAOYSA-N
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Description

3-Fluoro-5-methylpyridin-2-OL: is a fluorinated pyridine derivative with the molecular formula C6H6FNO. This compound is characterized by the presence of a fluorine atom at the third position, a methyl group at the fifth position, and a hydroxyl group at the second position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-5-methylpyridin-2-OL can be achieved through several methods. One common approach involves the fluorination of pyridine derivatives. For instance, the reaction of 3-bromo-2-nitropyridine with a fluoride source such as tetrabutylammonium fluoride in dimethylformamide at room temperature can yield 3-fluoro-2-nitropyridine. Subsequent reduction and methylation steps can lead to the formation of this compound .

Industrial Production Methods: Industrial production of fluorinated pyridines often involves the use of fluorinating agents such as Selectfluor® or N-fluoropyridinium saltsThe process typically involves multiple steps, including halogenation, reduction, and functional group modifications .

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-5-methylpyridin-2-OL can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Chemistry: 3-Fluoro-5-methylpyridin-2-OL is used as a building block in organic synthesis. Its unique fluorinated structure makes it valuable for the development of new materials and catalysts .

Biology and Medicine: In medicinal chemistry, fluorinated pyridines are explored for their potential as pharmaceutical agents. The presence of fluorine can enhance the metabolic stability and bioavailability of drug candidates. This compound may be investigated for its potential as a lead compound in drug discovery .

Industry: The compound is also used in the development of agrochemicals and specialty chemicals. Its unique properties can contribute to the design of more effective and environmentally friendly products .

Mechanism of Action

The mechanism of action of 3-Fluoro-5-methylpyridin-2-OL depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors. The fluorine atom can influence the compound’s binding affinity and selectivity by altering its electronic properties. The hydroxyl group at the second position can participate in hydrogen bonding interactions, further modulating the compound’s activity .

Comparison with Similar Compounds

Uniqueness: 3-Fluoro-5-methylpyridin-2-OL is unique due to the combination of a fluorine atom, a methyl group, and a hydroxyl group on the pyridine ring. This specific arrangement imparts distinct chemical and physical properties, making it valuable for various applications. The presence of fluorine enhances the compound’s stability and reactivity, while the hydroxyl group provides opportunities for further functionalization .

Properties

IUPAC Name

3-fluoro-5-methyl-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FNO/c1-4-2-5(7)6(9)8-3-4/h2-3H,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGEJXOUYBQECRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC(=O)C(=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72323-59-2
Record name 3-fluoro-5-methyl-1,2-dihydropyridin-2-one
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